molecular formula C25H20FN5O3S B2656856 2-fluoro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide CAS No. 1110978-88-5

2-fluoro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide

Cat. No.: B2656856
CAS No.: 1110978-88-5
M. Wt: 489.53
InChI Key: PYEFIMCCTBDSGK-UHFFFAOYSA-N
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Description

Introduction to 2-Fluoro-N-(4-((4-(3-(m-Tolyl)-1,2,4-Oxadiazol-5-yl)-1H-Imidazol-1-yl)methyl)phenyl)benzenesulfonamide

Structural Classification Within Sulfonamide-Oxadiazole Hybrid Scaffolds

The compound’s structure is a paradigm of modern hybrid drug design, merging a benzenesulfonamide core with a 1,2,4-oxadiazole-imidazole heterocyclic system. The sulfonamide group (–SO$$2$$NH$$2$$) is attached to a fluorine-substituted benzene ring, while the oxadiazole moiety is linked to an imidazole ring and a meta-tolyl (m-tolyl) group. This architecture can be dissected into four key regions:

  • Fluorinated Benzenesulfonamide Core : The benzene ring features a fluorine atom at the 2-position and a sulfonamide group at the 1-position. Fluorine’s electronegativity enhances metabolic stability and modulates electronic interactions with target proteins.
  • 1,2,4-Oxadiazole Ring : This five-membered heterocycle contains two nitrogen atoms and one oxygen atom, contributing to hydrogen-bonding capabilities and rigidity. Its synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives.
  • Imidazole Spacer : The imidazole ring connects the oxadiazole and the benzylphenyl group, introducing additional nitrogen-based hydrogen-bond donors and conformational flexibility.
  • Meta-Tolyl Substituent : The m-tolyl group (a methyl-substituted benzene ring at the meta position) provides hydrophobic interactions and steric bulk, potentially improving target selectivity.
Table 1: Structural Components and Their Roles
Component Role in Structure Key Interactions
Fluorinated benzenesulfonamide Enhances solubility, metabolic stability, and enzyme inhibition Hydrogen bonding, electrostatic interactions
1,2,4-Oxadiazole Imparts rigidity and bioisosteric replacement for carboxamide groups π-π stacking, dipole-dipole interactions
Imidazole spacer Facilitates conformational flexibility and additional hydrogen bonding Coordination with metal ions in enzymes
Meta-tolyl group Modulates hydrophobicity and steric effects Van der Waals interactions

The hybrid scaffold’s modularity allows for systematic optimization. For instance, the fluorine atom’s position on the benzene ring can influence electronic effects, while the m-tolyl group’s substitution pattern adjusts hydrophobic interactions with enzyme pockets.

Therapeutic Rationale for Heterocyclic Integration in Targeted Drug Design

The integration of 1,2,4-oxadiazole and imidazole into a sulfonamide framework is driven by their complementary pharmacological properties. Sulfonamides are renowned for their enzyme inhibitory activity, particularly against carbonic anhydrases and histone deacetylases (HDACs). The addition of 1,2,4-oxadiazole enhances target engagement through two mechanisms:

  • Bioisosteric Replacement : The oxadiazole ring serves as a metabolically stable surrogate for carboxylic acid or amide groups, reducing susceptibility to enzymatic degradation while maintaining hydrogen-bonding capacity.
  • Conformational Restriction : The oxadiazole’s planar structure enforces a rigid geometry, pre-organizing the molecule for optimal binding to target proteins such as HDAC6.

The imidazole spacer further augments these effects by introducing a secondary nitrogen site capable of coordinating with catalytic zinc ions in HDAC active sites. This multi-point interaction strategy is exemplified in the compound’s reported inhibition of HDAC6, a key regulator of cellular processes implicated in cancer and neurodegenerative diseases.

Table 2: Biological Activities of Structural Motifs
Motif Therapeutic Contribution Example Targets
Sulfonamide Enzyme inhibition via binding to catalytic pockets HDAC6, carbonic anhydrase
1,2,4-Oxadiazole Enhanced metabolic stability and target affinity Bacterial enzymes, HDACs
Imidazole Metal ion coordination and conformational flexibility Zinc-dependent enzymes
Fluorine substituent Modulation of electronic properties and lipophilicity Cytochrome P450 enzymes

Recent studies highlight the compound’s dual functionality: the sulfonamide group targets HDAC6’s surface residues, while the oxadiazole-imidazole system penetrates deeper into the enzyme’s hydrophobic cavity. This dual binding mode is facilitated by the fluorine atom’s electron-withdrawing effects, which polarize the sulfonamide group and strengthen electrostatic interactions.

The strategic fusion of these heterocycles addresses common challenges in drug design, such as poor bioavailability and off-target effects. For example, oxadiazole-containing sulfonamides demonstrate improved blood-brain barrier penetration compared to non-heterocyclic analogs, making them viable candidates for neurodegenerative disease therapeutics. Additionally, the meta-tolyl group’s hydrophobicity enhances membrane permeability, a critical factor for intracellular enzyme targeting.

Properties

IUPAC Name

2-fluoro-N-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O3S/c1-17-5-4-6-19(13-17)24-28-25(34-29-24)22-15-31(16-27-22)14-18-9-11-20(12-10-18)30-35(32,33)23-8-3-2-7-21(23)26/h2-13,15-16,30H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEFIMCCTBDSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Imidazole Synthesis: The imidazole ring is often formed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions: The oxadiazole and imidazole intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Introduction of the Fluorine Atom: The fluorine atom is typically introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Final Coupling: The final step involves coupling the fluorinated intermediate with the benzenesulfonamide group under conditions that promote the formation of the desired sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tolyl moiety, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or hydrogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Hydrogenated derivatives or ring-opened products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antitumor properties. For instance, compounds similar to 2-fluoro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Evaluation

A study reported the synthesis of several oxadiazole derivatives and their evaluation against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines. The most active compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

CompoundCancer Cell LineIC50 (µM)
Compound AHCT-1167
Compound BMCF-715
Compound CHeLa18

Neurological Applications

The compound's structural features suggest potential interactions with metabotropic glutamate receptors, particularly mGlu4, which are implicated in various neurological disorders. Positive allosteric modulators of mGlu4 have been associated with anxiolytic and antipsychotic effects.

Case Study: mGlu4 Receptor Modulation

Research has shown that certain oxadiazole derivatives can act as positive allosteric modulators at the mGlu4 receptor, with some exhibiting EC50 values comparable to established antipsychotics like clozapine . Modifications to the oxadiazole structure can significantly affect receptor activity, highlighting the importance of molecular design in therapeutic applications.

Antimicrobial Properties

The antimicrobial activity of sulfonamide derivatives has been well-documented. The incorporation of oxadiazole moieties into sulfonamide frameworks has shown enhanced efficacy against various bacterial strains.

Case Study: Antimicrobial Evaluation

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicates that specific substituents on the oxadiazole ring can enhance antimicrobial potency .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide would depend on its specific application. Generally, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Property Target Compound Triazole Derivatives () Sulfonamide-Triazoles ()
Molecular Weight ~550 g/mol (estimated) 400–500 g/mol 450–600 g/mol
Key IR Bands S=O (1130–1150 cm⁻¹), C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹) C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)
¹H-NMR Shifts Imidazole CH (~7.5 ppm), Triazole CH (~8.0 ppm), Thione tautomer NH (~10.5 ppm),
Sulfonamide NH (~10 ppm) Benzodiazole CH (~7.0 ppm) Aromatic H (~7.2–8.1 ppm)

Key Research Findings

  • Spectral Confirmation : IR and NMR data (e.g., absence of C=O in ) validate the target compound’s tautomeric stability and functional group integrity .
  • Docking Studies : Analogous to ’s molecular docking, the target compound’s imidazole-oxadiazole scaffold may occupy hydrophobic pockets in enzyme active sites, while the sulfonamide forms hydrogen bonds with catalytic residues .

Biological Activity

The compound 2-fluoro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide belongs to the class of 1,3,4-oxadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

  • Histone Deacetylase Inhibition : The compound exhibits selective inhibitory activity against histone deacetylase 6 (HDAC6), a target implicated in various diseases including cancer and neurodegenerative disorders. By inhibiting HDAC6, the compound may alter gene expression patterns that favor cell survival and differentiation .
  • Anticancer Activity : The 1,3,4-oxadiazole scaffold is known for its anticancer properties. Research indicates that compounds with this structure can induce apoptosis in cancer cells through various pathways, including modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) production .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description References
HDAC6 InhibitionSelectively inhibits HDAC6, potentially reducing tumor growth and improving neuroprotection.
Anticancer PropertiesInduces apoptosis in various cancer cell lines, including breast and leukemia cells.
Antimicrobial ActivityExhibits activity against several bacterial strains; further studies needed for comprehensive profiling.
Anti-inflammatory EffectsPotential to modulate inflammatory pathways, although specific studies are limited.

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines (MCF-7 and U-937), the compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. Flow cytometry assays indicated that the mechanism involved apoptosis induction through mitochondrial pathways .

Case Study 2: HDAC6 Targeting in Neurodegenerative Diseases
Research has shown that selective HDAC6 inhibitors can alleviate symptoms in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for neurological applications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-fluoro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide?

  • Methodology : The synthesis involves multi-step reactions, including condensation of intermediates (e.g., m-tolyl-substituted oxadiazole and imidazole precursors) and sulfonamide coupling. Critical steps include optimizing reaction conditions (e.g., solvent choice, temperature, catalysts) to avoid side products. For example, sodium azide or sodium metabisulfite may be used in heterocycle formation . Purity can be monitored via HPLC or TLC, with final purification via column chromatography .

Q. How is structural characterization of this compound performed to confirm its identity?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and connectivity (e.g., distinguishing imidazole protons at δ 7.2–8.5 ppm) .
  • IR : Identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm1^{-1}, oxadiazole C=N at ~1600 cm1^{-1}) .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology : Begin with in vitro assays targeting hypothesized pathways (e.g., kinase inhibition or receptor antagonism). Use cell viability assays (MTT or resazurin) in cancer cell lines, with IC50_{50} determination. Positive controls (e.g., known inhibitors) and dose-response curves are essential to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

  • Methodology : Systematically modify substituents on the oxadiazole, imidazole, or benzenesulfonamide moieties. For example:

  • Replace m-tolyl with electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability.
  • Introduce fluorinated or methyl groups on the phenyl ring to improve lipophilicity .
  • Test analogs in parallel using high-throughput screening (HTS) to compare potency and selectivity .

Q. What computational strategies are effective in predicting binding modes with target proteins?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using X-ray crystallography data of target proteins (e.g., kinases or GPCRs). Analyze binding poses for hydrogen bonding (e.g., sulfonamide with active-site residues) and π-π stacking (imidazole/oxadiazole with aromatic residues). Validate predictions with molecular dynamics (MD) simulations to assess stability over 50–100 ns trajectories .

Q. How can contradictory results in biological assays be resolved?

  • Methodology : Investigate potential causes:

  • Assay variability : Repeat experiments with standardized protocols (e.g., cell passage number, serum batch) .
  • Compound stability : Assess degradation in assay buffers via LC-MS. Use fresh DMSO stocks and avoid freeze-thaw cycles .
  • Off-target effects : Perform counter-screening against related targets (e.g., kinase panels) .

Q. What experimental approaches are suitable for studying solubility and formulation challenges?

  • Methodology :

  • Solubility : Measure equilibrium solubility in PBS, DMSO, and simulated gastric fluid. Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance aqueous solubility .
  • Formulation : Develop nanoemulsions or liposomes for in vivo studies, characterizing particle size (DLS) and encapsulation efficiency .

Q. How can pharmacokinetic (PK) properties be predicted and validated?

  • Methodology :

  • In silico prediction : Use tools like SwissADME to estimate logP, CYP450 metabolism, and bioavailability .
  • In vitro assays : Test metabolic stability in liver microsomes and permeability via Caco-2 monolayers .
  • In vivo PK : Administer IV/oral doses in rodents, collecting plasma samples for LC-MS/MS analysis to calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC .

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